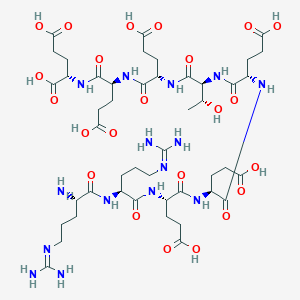
2,4,6-Trifluorophenyl isothiocyanate
Descripción general
Descripción
2,4,6-Trifluorophenyl isothiocyanate is a chemical compound with the formula C7H2F3NS . It is used in the synthesis of various organic compounds, including peptides, amino acids, and other biologically active molecules .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trifluorophenyl isothiocyanate consists of a phenyl ring substituted with three fluorine atoms and an isothiocyanate group .Chemical Reactions Analysis
The mechanism of action of 2,4,6-Trifluorophenyl isothiocyanate involves its reaction with amine groups found in proteins and other biomolecules . This reaction forms a thiourea linkage, which alters the structure and function of the biomolecule .Physical And Chemical Properties Analysis
The molecular weight of 2,4,6-Trifluorophenyl isothiocyanate is 189.158 . The boiling point is 111-112°C at 35mm , and the density is predicted to be 1.36±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- Antipathogenic Activity : Thiourea derivatives, including those with a 2,4,6-trifluorophenyl moiety, have been synthesized and shown to possess significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential for development as anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Applications in Organic Chemistry
- Pyridine Derivatives Synthesis : Research has explored the use of 2,4,6-triarylpyridines, structurally related to 2,4,6-trifluorophenyl, in various biological and pharmaceutical contexts, such as anticonvulsant, anesthetic, and anticancer applications. This highlights the broad utility of these compounds in medicinal chemistry (Maleki, 2015).
- Catalysis : Tris(2,4,6‐trifluorophenyl)borane has been identified as an efficient catalyst for hydroboration of unsaturated reagents, producing a variety of borylated products. This application is significant in organic synthesis (Lawson, Wilkins, & Melen, 2017).
Materials Science and Environmental Applications
- Photocatalytic Removal : Studies have investigated the photocatalytic removal of water pollutants such as 2,4,6-trichlorophenol using commercial ZnO powder. This research is important for environmental remediation and water treatment (Gaya, Abdullah, Hussein, & Zainal, 2010).
Sensor Development
- Electrochemical Detection : Research has been conducted on the development of electrochemical sensors based on CuO nanostructures for the detection of 2,4,6-trichlorophenol, a hazardous toxicant. This study highlights the potential for creating practical sensors for environmental monitoring (Buledi, Solangi, Memon, Haider, Ameen, Khand, Bhatti, & Qambrani, 2021).
Safety and Hazards
2,4,6-Trifluorophenyl isothiocyanate is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
Isothiocyanates are known to interact with biological targets through covalent bonding, which can lead to changes in the function of the target .
Biochemical Pathways
Isothiocyanates, in general, are known to affect various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with .
Propiedades
IUPAC Name |
1,3,5-trifluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPISVBDECFJHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345503 | |
| Record name | 2,4,6-Trifluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorophenyl isothiocyanate | |
CAS RN |
206761-91-3 | |
| Record name | 1,3,5-Trifluoro-2-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B3028369.png)









